4-Octylbenzoic acid
Overview
Description
4-Octylbenzoic acid: is an organic compound with the molecular formula C15H22O2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an octyl group. This compound is known for its liquid crystalline properties and is used in various industrial applications.
Mechanism of Action
Biochemical Pathways
It is known that benzylic compounds can undergo reactions at the benzylic position, which could potentially affect various biochemical pathways .
Result of Action
It is known that 4-Octylbenzoic acid is used in the synthesis of liquid crystals , but the specific molecular and cellular effects of its action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylbenzoic acid can be synthesized through the reaction of benzoic acid with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5COOH+C8H17Br→C6H4(CO2H)(C8H17)+HBr
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Octylbenzoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of octylbenzaldehyde or octylbenzoquinone.
Reduction: Formation of octylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Octylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystalline materials.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an intermediate in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
4-Octyloxybenzoic acid: Similar structure but with an ether linkage instead of a direct alkyl chain.
4-Decylbenzoic acid: Similar structure with a longer alkyl chain.
4-Hexylbenzoic acid: Similar structure with a shorter alkyl chain.
Uniqueness: 4-Octylbenzoic acid is unique due to its specific alkyl chain length, which imparts distinct liquid crystalline properties. This makes it particularly useful in the synthesis of liquid crystalline materials with specific thermal and optical characteristics.
Properties
IUPAC Name |
4-octylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDNJKHLQOJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063088 | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-31-3 | |
Record name | 4-Octylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3575-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Octylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-octylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-OCTYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWH5I1J38K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Octylbenzoic acid contribute to the formation of liquid crystals?
A1: this compound can form liquid crystals through hydrogen bonding. [, ] Specifically, it can form dimers through hydrogen bonding between the carboxylic acid groups. This dimerization, along with the molecule's structure, contributes to its ability to exhibit liquid crystalline behavior. [] Furthermore, it can interact with other molecules, like 4,4'-bipyridine, to create hydrogen-bonded complexes that also display liquid crystalline properties. []
Q2: How does this compound interact with organic semiconductors?
A3: Studies have investigated this compound as an additive in organic thin-film transistors (OTFTs). [] When mixed with the organic semiconductor TIPS pentacene, this compound can self-assemble into an interfacial layer. [] This layer influences the crystal growth and alignment of TIPS pentacene, ultimately affecting the performance of the OTFT. [] The length of the hydrophobic tail in this compound plays a crucial role in this interaction. []
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